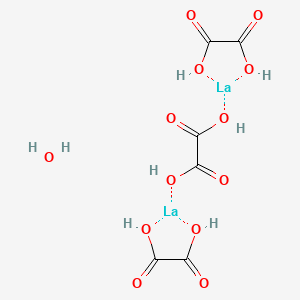![molecular formula C29H43ClN2O5 B1513451 (2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride CAS No. 313222-95-6](/img/structure/B1513451.png)
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride is a naturally occurring alkaloid derived from the ipecac root. It has been widely used for its emetic properties, which induce vomiting, and has also been studied for its potential therapeutic applications in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Emetine dihydrochloride hydrate involves several steps, starting from the extraction of the ipecac root. The key intermediate in the synthesis is cephaeline, which is then converted to emetine through a series of chemical reactions. The final product is obtained by crystallizing emetine with hydrochloric acid and water to form the dihydrochloride hydrate.
Industrial Production Methods
Industrial production of (+)-Emetine dihydrochloride hydrate typically involves large-scale extraction from the ipecac root, followed by purification and crystallization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(+)-Emetine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of emetine, which can have different pharmacological properties and applications.
科学研究应用
(+)-Emetine dihydrochloride hydrate has been extensively studied for its applications in:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic effects in diseases such as amoebiasis, cancer, and viral infections.
Industry: Used in the production of pharmaceuticals and as an emetic agent in certain formulations.
作用机制
The mechanism of action of (+)-Emetine dihydrochloride hydrate involves its interaction with ribosomal RNA, inhibiting protein synthesis in cells. This leads to the disruption of cellular processes and can induce cell death in certain types of cells. Its molecular targets include the ribosome and various pathways involved in protein synthesis.
相似化合物的比较
(+)-Emetine dihydrochloride hydrate can be compared with other similar compounds such as:
Cephaeline: Another alkaloid derived from the ipecac root with similar emetic properties.
Dihydroemetine: A derivative of emetine with reduced toxicity and different pharmacological effects.
Metronidazole: An alternative treatment for amoebiasis with a different mechanism of action.
The uniqueness of (+)-Emetine dihydrochloride hydrate lies in its specific interaction with ribosomal RNA and its broad range of applications in various fields.
属性
CAS 编号 |
313222-95-6 |
|---|---|
分子式 |
C29H43ClN2O5 |
分子量 |
535.1 g/mol |
IUPAC 名称 |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
InChI 键 |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
手性 SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
规范 SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


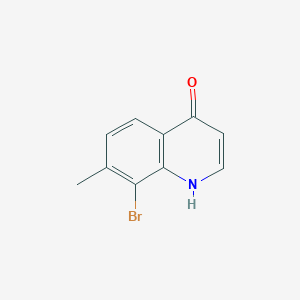
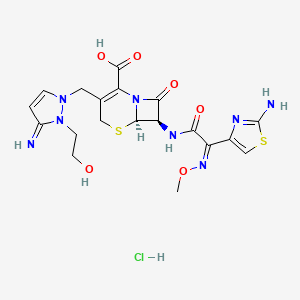
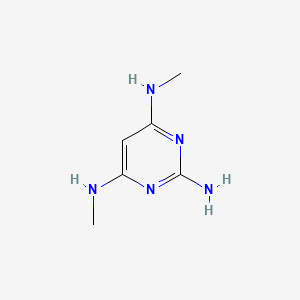
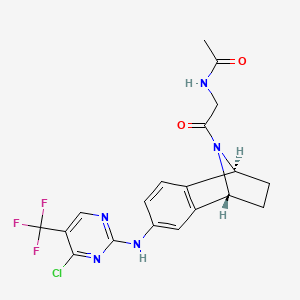
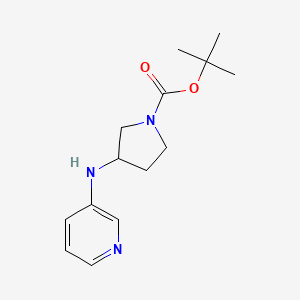
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
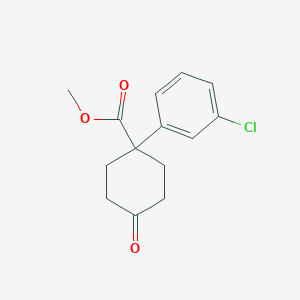
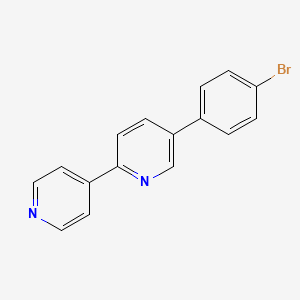
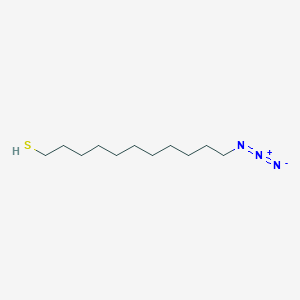
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
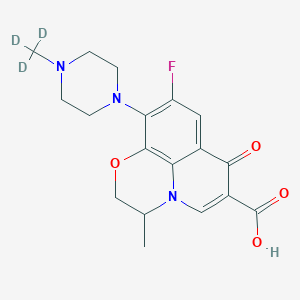
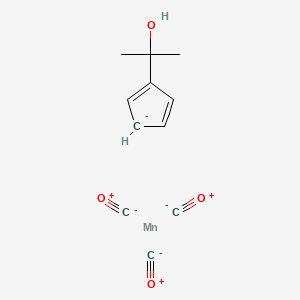
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
